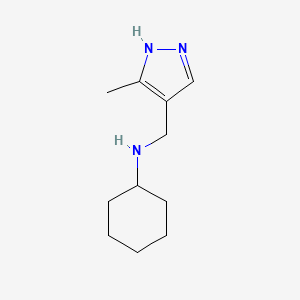

N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine |

InChI |

InChI=1S/C11H19N3/c1-9-10(8-13-14-9)7-12-11-5-3-2-4-6-11/h8,11-12H,2-7H2,1H3,(H,13,14) |

InChI Key |

PTHCWHMXYJMXKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)CNC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanone, while reduction may produce N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexylamine.

Scientific Research Applications

N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclohexanamine Derivatives

4,4'-Methylenebis-cyclohexanamine (CAS: 1761-71-3)

This compound consists of two cyclohexanamine moieties connected by a methylene bridge. Unlike the target compound, which incorporates a pyrazole heterocycle, 4,4'-methylenebis-cyclohexanamine lacks aromatic substituents. This structural difference likely reduces its capacity for π-π stacking interactions but enhances conformational flexibility.

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)cyclohexanamine

Reported in a 2024 pharmaceutical symposium, this derivative replaces the pyrazole ring with a benzotriazole group. Computational studies using Swiss ADME and molecular docking (e.g., with protein 3G9k) suggest favorable drug-likeness properties for benzotriazole derivatives, though experimental validation is pending .

Pyrazole-Based Analogues

1-Isopropyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS: 1153884-15-1)

This compound features a nitro-functionalized pyrazole core with a carboxylic acid group. The electron-withdrawing nitro substituents increase acidity and may enhance reactivity in nucleophilic substitution reactions. However, steric hindrance from the isopropyl group could limit its utility in hydrogen-bonded networks compared to the 5-methyl substituent in the target compound .

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 321532-91-6)

Indole’s larger aromatic system facilitates stronger π-π interactions but reduces solubility in polar solvents compared to pyrazole derivatives. The ester group in this compound also introduces hydrolytic instability, a drawback absent in the target compound’s amine-linked structure .

Functional and Structural Comparison Table

Q & A

Q. Advanced Research Focus

- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition or GPCR modulation) with Pa (probability of activity) >0.7 indicating high reliability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities (e.g., ΔG = -8.2 kcal/mol for COX-2 inhibition) .

- MD Simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns suggests stable binding) .

Discrepancies arise when steric hindrance or solvation effects are underestimated computationally. Experimental validation via in vitro assays (e.g., IC₅₀ values) is essential .

How should discrepancies between in silico docking results and empirical bioactivity assays be addressed for this compound?

Q. Advanced Research Focus

- Re-evaluate Force Fields : Use OPLS4 or CHARMM36 to better model van der Waals interactions and torsional barriers .

- Solvent Accessibility : Incorporate explicit water molecules in docking grids to mimic physiological conditions .

- Protonation States : Adjust ligand protonation at physiological pH (e.g., pyrazole NH vs. deprotonated forms) using Epik .

- Experimental Triangulation : Combine SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

What strategies are effective in establishing structure-activity relationships (SAR) for pyrazole-cyclohexanamine hybrids?

Q. Advanced Research Focus

- Substituent Scanning : Modify the pyrazole 5-methyl group to halogens or bulky substituents (e.g., CF₃) and assess bioactivity shifts .

- Scaffold Hopping : Replace cyclohexanamine with piperidine or morpholine to probe steric and electronic effects .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyrazole NH and hydrophobic cyclohexane) using Discovery Studio .

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 5-methyl adds +0.8 log units in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.